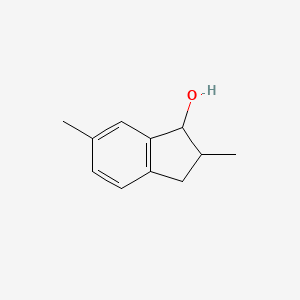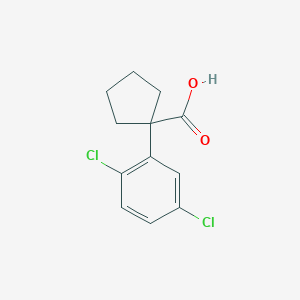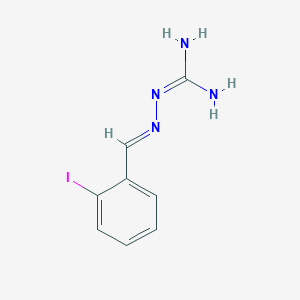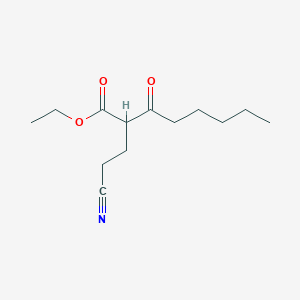![molecular formula C5H5NO3 B11718080 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols or amines .
Scientific Research Applications
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It may be used in the study of enzyme interactions and as a probe to investigate biological pathways involving spirocyclic structures.
Medicine: Research into the compound’s potential therapeutic properties, such as its ability to interact with specific biological targets, is ongoing.
Mechanism of Action
The mechanism by which 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: A closely related compound with a similar spirocyclic structure.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another spirocyclic compound with additional functional groups that may confer different chemical and biological properties.
Uniqueness: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring.
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
6-oxa-4-azaspiro[2.4]heptane-5,7-dione |
InChI |
InChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8) |
InChI Key |
XHDMYFSUCQOSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)


